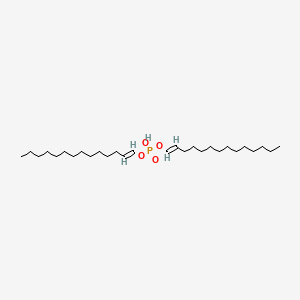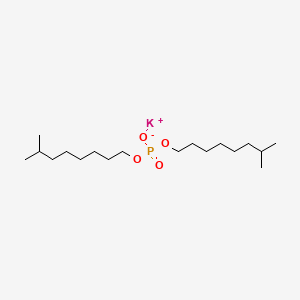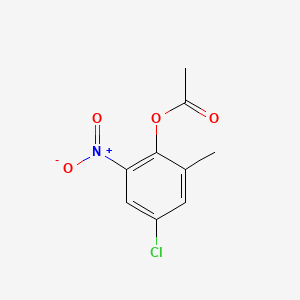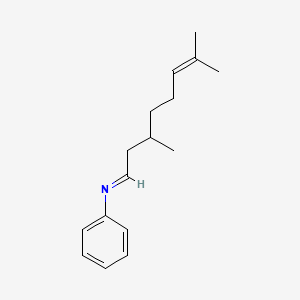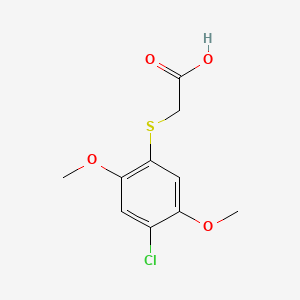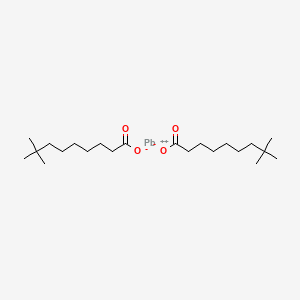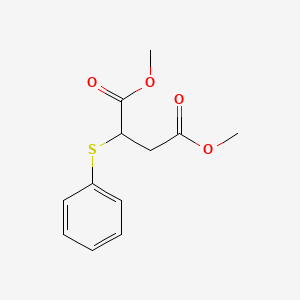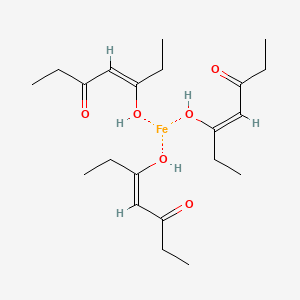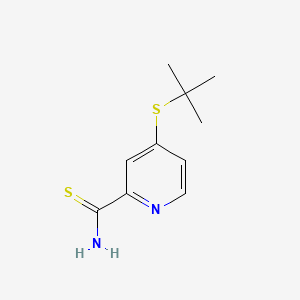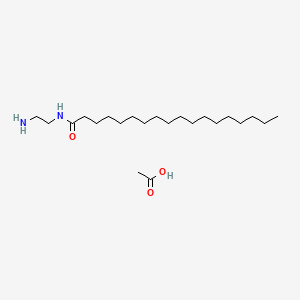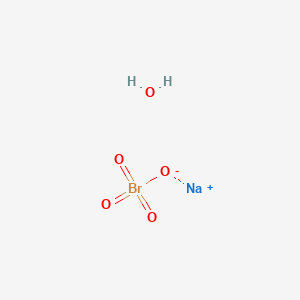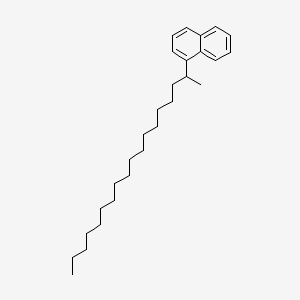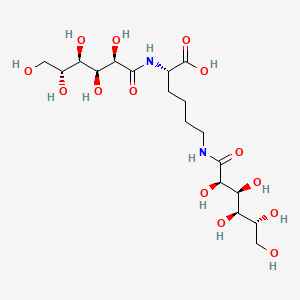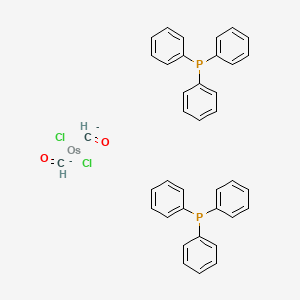
Dicarbonyldichlorobis(triphenylphosphine)osmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicarbonyldichlorobis(triphenylphosphine)osmium is a coordination compound with the chemical formula C38H32Cl2O2OsP2. This compound is a heavy metal organometallic complex primarily used in research and laboratory applications . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of dicarbonyldichlorobis(triphenylphosphine)osmium typically involves organometallic chemistry methods. One common synthetic route includes the reaction of osmium tetroxide with triphenylphosphine and carbon monoxide under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature and pressure settings to ensure the successful formation of the desired compound. Industrial production methods are less common due to the specialized nature of the compound and its primary use in research settings.
Analyse Chemischer Reaktionen
Dicarbonyldichlorobis(triphenylphosphine)osmium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different osmium complexes.
Reduction: Reduction reactions can convert the compound into lower oxidation state osmium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dicarbonyldichlorobis(triphenylphosphine)osmium has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which dicarbonyldichlorobis(triphenylphosphine)osmium exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, the compound facilitates the formation and breaking of chemical bonds through its coordination with substrates. The triphenylphosphine ligands play a crucial role in stabilizing the osmium center and enhancing its reactivity. The exact molecular targets and pathways depend on the specific reaction and application being studied .
Vergleich Mit ähnlichen Verbindungen
Dicarbonyldichlorobis(triphenylphosphine)osmium can be compared with other similar compounds, such as:
Dicarbonyldichlorobis(triphenylphosphine)palladium: This compound is also used as a catalyst in various organic reactions but has different reactivity and applications due to the presence of palladium instead of osmium.
Dicarbonyldichlorobis(triphenylphosphine)ruthenium: Similar to the osmium compound, this ruthenium complex is used in catalysis and has distinct properties and reactivity patterns.
The uniqueness of this compound lies in its specific coordination environment and the properties imparted by the osmium center, which can lead to different catalytic behaviors and applications compared to its palladium and ruthenium counterparts.
Eigenschaften
CAS-Nummer |
16591-90-5 |
|---|---|
Molekularformel |
C38H32Cl2O2OsP2-2 |
Molekulargewicht |
843.7 g/mol |
IUPAC-Name |
dichloroosmium;methanone;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2CHO.2ClH.Os/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;2*1H;2*1H;/q;;2*-1;;;+2/p-2 |
InChI-Schlüssel |
NQAAYKPJONJRRI-UHFFFAOYSA-L |
Kanonische SMILES |
[CH-]=O.[CH-]=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Os]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


